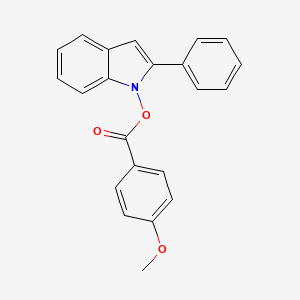![molecular formula C16H10ClN5O2S B11664303 3-(5-Chlorothiophen-2-YL)-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11664303.png)
3-(5-Chlorothiophen-2-YL)-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-クロロチオフェン-2-イル)-N'-[(3E)-2-オキソ-2,3-ジヒドロ-1H-インドール-3-イリデン]-1H-ピラゾール-5-カルボヒドラジド: は、チオフェン、インドール、ピラゾール環を含む複素環構造の組み合わせを特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件: 3-(5-クロロチオフェン-2-イル)-N'-[(3E)-2-オキソ-2,3-ジヒドロ-1H-インドール-3-イリデン]-1H-ピラゾール-5-カルボヒドラジドの合成は、通常、多段階の有機反応を伴います。このプロセスは、5-クロロチオフェン-2-カルボン酸や2-オキソ-2,3-ジヒドロ-1H-インドール-3-カルバルデヒドなどの中間体の調製から始まります。次に、これらの中間体を制御された条件下で縮合反応させて最終生成物を生成します。
工業的生産方法: この化合物の工業的生産は、収率と純度を最大化するように反応条件を最適化することが含まれる場合があります。これには、触媒の使用、温度制御、再結晶やクロマトグラフィーなどの精製技術が含まれます。
化学反応の分析
反応の種類:
酸化: この化合物は、特にチオフェン環で酸化反応を受ける可能性があり、スルホキシドまたはスルホンを形成します。
還元: カルボニル基で還元反応が起こり、アルコールに変換されます。
置換: チオフェン環の塩素原子は、アミンやチオールなどの他の求核剤と置換される可能性があります。
一般的な試薬と条件:
酸化: 過酸化水素やm-クロロ過安息香酸などの試薬。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬。
置換: 塩基性条件下で、アンモニアやチオ尿素などの求核剤。
主な生成物:
酸化: スルホキシドまたはスルホンの生成。
還元: アルコール誘導体の生成。
置換: 置換チオフェン誘導体の生成。
4. 科学研究への応用
化学: この化合物は、より複雑な分子の合成におけるビルディングブロックとして使用されます。そのユニークな構造は、新しい化学反応や経路の探求を可能にします。
生物学: 生物学的研究では、この化合物は、薬剤フォアとしてその可能性について研究されています。これは、抗菌性、抗炎症性、または抗癌性などの生物活性を持つ可能性があります。
医学: この化合物は、その潜在的な治療用途について調査されています。これは、特定の疾患を標的にする新薬の開発におけるリード化合物として役立つ可能性があります。
工業: 材料科学業界では、この化合物のユニークな電子特性は、有機エレクトロニクスやオプトエレクトロニクスデバイスにおける使用のための候補となっています。
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as a pharmacophore. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases.
Industry: In the material science industry, the compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
作用機序
3-(5-クロロチオフェン-2-イル)-N'-[(3E)-2-オキソ-2,3-ジヒドロ-1H-インドール-3-イリデン]-1H-ピラゾール-5-カルボヒドラジドの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素または受容体に結合して、その活性を調節する可能性があります。関与する経路には、酵素活性の阻害やシグナル伝達経路への干渉が含まれる可能性があります。
6. 類似の化合物との比較
類似の化合物:
- 5-クロロチオフェン-2-カルボン酸
- 2-オキソ-2,3-ジヒドロ-1H-インドール-3-カルバルデヒド
- 1H-ピラゾール-5-カルボヒドラジド
比較: これらの類似の化合物と比較して、3-(5-クロロチオフェン-2-イル)-N'-[(3E)-2-オキソ-2,3-ジヒドロ-1H-インドール-3-イリデン]-1H-ピラゾール-5-カルボヒドラジドは、複数の複素環の組み合わせが特徴です。この構造的複雑さは、多様な化学反応性と生物活性の可能性を高め、研究開発にとって貴重な化合物となっています。
類似化合物との比較
- 5-Chlorothiophene-2-carboxylic acid
- 2-Oxo-2,3-dihydro-1H-indole-3-carbaldehyde
- 1H-pyrazole-5-carbohydrazide
Comparison: Compared to these similar compounds, 3-(5-Chlorothiophen-2-YL)-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide is unique due to its combination of multiple heterocyclic rings. This structural complexity enhances its potential for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
特性
分子式 |
C16H10ClN5O2S |
|---|---|
分子量 |
371.8 g/mol |
IUPAC名 |
5-(5-chlorothiophen-2-yl)-N-[(2-hydroxy-1H-indol-3-yl)imino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H10ClN5O2S/c17-13-6-5-12(25-13)10-7-11(20-19-10)15(23)22-21-14-8-3-1-2-4-9(8)18-16(14)24/h1-7,18,24H,(H,19,20) |
InChIキー |
MZFSEGYAHWBIHV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=NNC(=C3)C4=CC=C(S4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11664232.png)
![Butyl {[4-(2-chlorophenyl)-3,5-dicyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11664234.png)


![N-{(1Z)-1-(1,3-benzodioxol-5-yl)-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}-2-methoxybenzamide](/img/structure/B11664245.png)
![2-[(5-Hexyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11664248.png)

![3-(4-chlorophenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11664254.png)

![2-chloro-3-[(3-chlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11664270.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11664279.png)
![N'-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11664280.png)
![N'-[(E)-(3-bromophenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide](/img/structure/B11664283.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide](/img/structure/B11664291.png)
